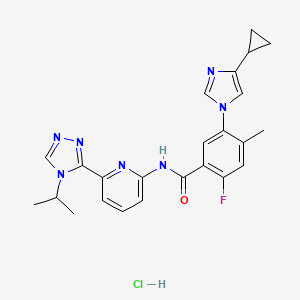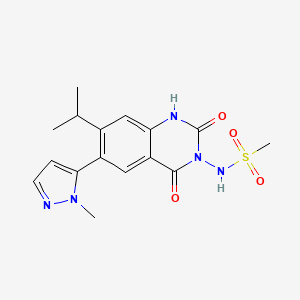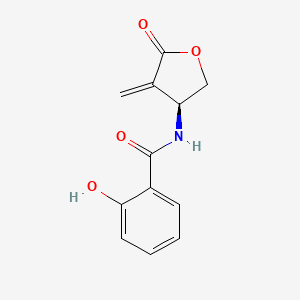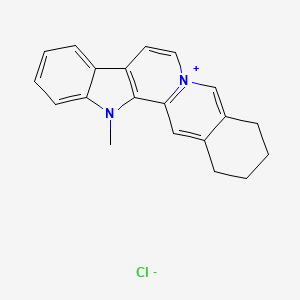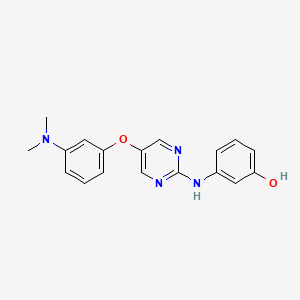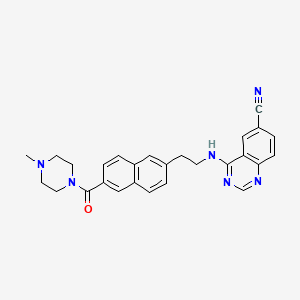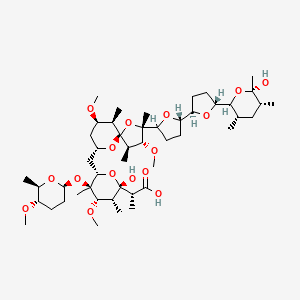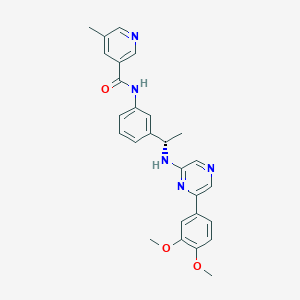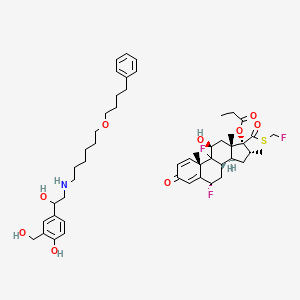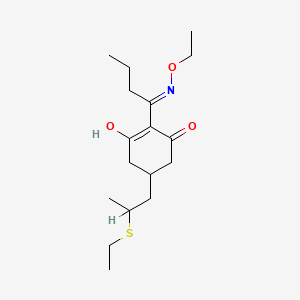![molecular formula C16H8N2O3 B610856 2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione CAS No. 2070015-29-9](/img/structure/B610856.png)
2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione
Overview
Description
SJB3-019A, also known as SJB 019, is a USP1 inhibitor.
Scientific Research Applications
Synthesis and Chemical Properties
- Borane Complexes Formation : A study demonstrated the synthesis of 2-Pyridin-3-ylbenzoxazoles through the reaction between 3-pyridinecarboxaldehyde and substituted o-aminophenols. These compounds can form borane complex derivatives, indicating potential in organic synthesis (Jung et al., 1999).
- Functionalized Pyrazolo[3,4-b]pyridines Synthesis : A novel synthesis method for fully substituted pyrazolo[3,4-b]pyridines was developed, showcasing the versatility of similar compounds in organic synthesis (Charris-Molina et al., 2017).
- Photoinduced Reactions : Research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions, which involve compounds similar to 2-Pyridin-3-ylbenzoxazole-4,9-dione, suggests significant applications in photochemistry and materials science (He et al., 2021).
Medicinal Chemistry and Pharmacology
- Antiulcer Drugs Synthesis : Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally related to 2-Pyridin-3-ylbenzoxazole-4,9-dione, were synthesized and evaluated as histamine H2-receptor antagonists, indicating potential in the development of antiulcer medications (Katsura et al., 1992).
- Neuroactive Derivatives for Hypnotic and Analgesic Profile : Novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, related to 2-Pyridin-3-ylbenzoxazole-4,9-dione, were synthesized and evaluated for their sedative and analgesic properties (Menegatti et al., 2006).
Material Science
- Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Research into "dual n-type unit" bipolar host materials, which include pyridine and triazole units, demonstrates the potential use of 2-Pyridin-3-ylbenzoxazole-4,9-dione derivatives in the development of advanced PhOLEDs (Liu et al., 2018).
properties
IUPAC Name |
2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPPVCQHGJUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 78358325 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



